![molecular formula C28H50N2O4 B14738071 4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine CAS No. 6337-92-4](/img/structure/B14738071.png)
4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine is a complex organic compound It is characterized by its intricate structure, which includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine typically involves multiple stepsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the synthesis process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The hydrogen atoms in the hydroxyl groups can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals
Mécanisme D'action
The mechanism of action of 4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine involves its interaction with specific molecular targets. The hydroxyl groups and the cyclopenta[a]phenanthrene core play crucial roles in binding to these targets, modulating their activity. The compound may influence various pathways, including those involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(4R)-4-[(3R,5R,9S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
- **N-((4R)-4-((3R,5S,9S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)-N-methylglycine
Uniqueness
What sets 4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine apart is its specific combination of functional groups and its structural complexity. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research .
Propriétés
Numéro CAS |
6337-92-4 |
|---|---|
Formule moléculaire |
C28H50N2O4 |
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine |
InChI |
InChI=1S/C24H40O4.C4H10N2/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;1-2-6-4-3-5-1/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);5-6H,1-4H2 |
Clé InChI |
DICZSHXMAVGQGO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.C1CNCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




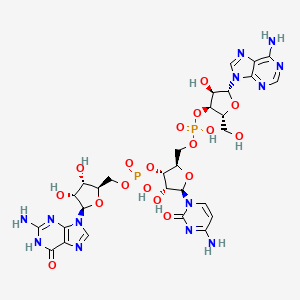
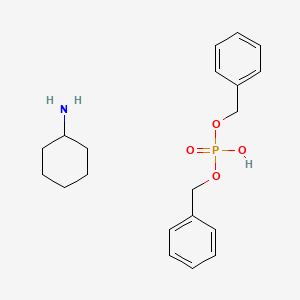
![5-Methoxy-3-methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14738008.png)
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)
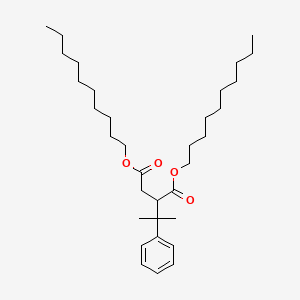
![8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14738037.png)
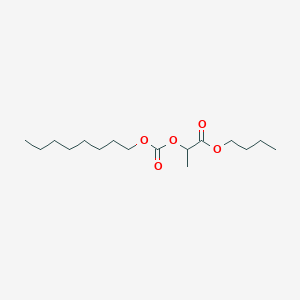
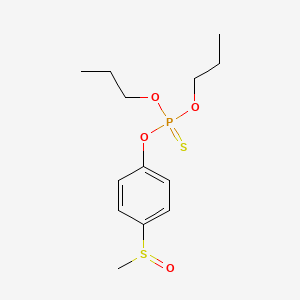
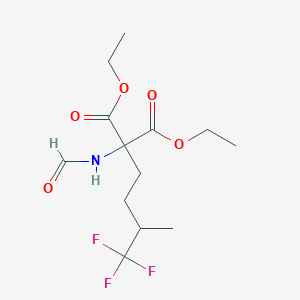
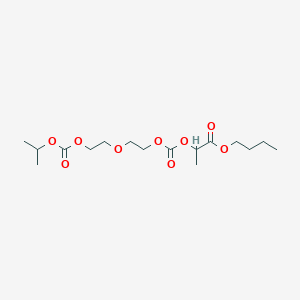
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
![Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14738092.png)
